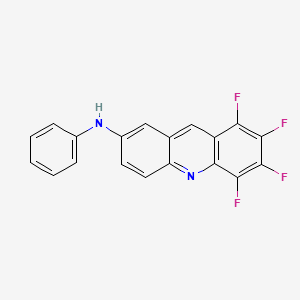
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is a fluorinated acridine derivative. Acridines are a class of heterocyclic organic compounds that have been widely studied for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the acridine ring using suitable fluorinating agents under controlled conditions . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, starting from commercially available precursors. The process may include steps such as halogenation, cyclization, and amination to achieve the desired fluorinated acridine structure. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the acridine ring into dihydroacridine derivatives, altering its electronic and steric properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted acridine derivatives with different functional groups .
Scientific Research Applications
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine involves its interaction with molecular targets such as DNA and enzymes. The fluorine atoms in the compound can enhance its binding affinity and specificity for these targets, leading to various biological effects. For example, as a DNA intercalator, the compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . Additionally, the compound may interact with enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrafluoroacridine: Similar in structure but lacks the N-phenyl group, which can affect its chemical and biological properties.
N-Phenylacridin-2-amine: Similar but without the fluorine atoms, resulting in different electronic and steric properties.
5,6,7,8-Tetrachloro-N-phenylacridin-2-amine:
Uniqueness
5,6,7,8-Tetrafluoro-N-phenylacridin-2-amine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
643032-49-9 |
|---|---|
Molecular Formula |
C19H10F4N2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoro-N-phenylacridin-2-amine |
InChI |
InChI=1S/C19H10F4N2/c20-15-13-9-10-8-12(24-11-4-2-1-3-5-11)6-7-14(10)25-19(13)18(23)17(22)16(15)21/h1-9,24H |
InChI Key |
MNDZICBHOKBNBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


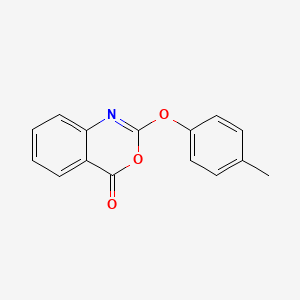
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
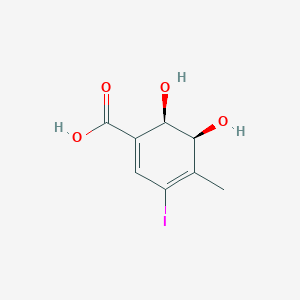
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
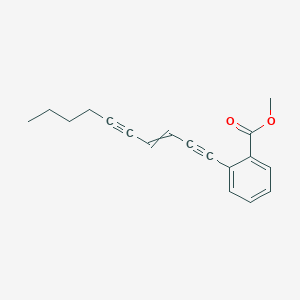
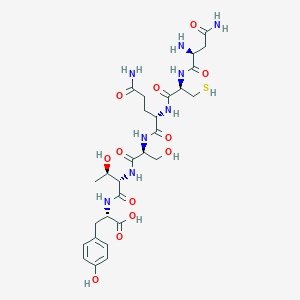
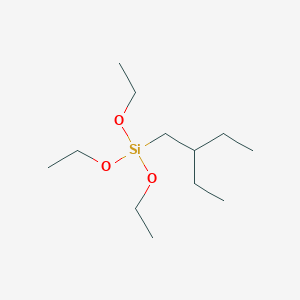
![(1S,2R,5S,6S)-2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12584195.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)

![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
